

Akrobomycin: A Technical Guide to an Anthracycline Antibiotic

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Akrobomycin**

Cat. No.: **B15560598**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akrobomycin is a naturally occurring anthracycline antibiotic isolated from the bacterium *Actinomadura roseoviolacea* 1029-AV1. As a member of the anthracycline class, it exhibits both antimicrobial and antitumor properties, making it a subject of interest for research in infectious diseases and oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **Akrobomycin**, compiled from available scientific literature. Due to the limited specific research on **Akrobomycin**, this guide supplements available data with established knowledge of the anthracycline class of compounds, clearly delineating general characteristics from those specific to **Akrobomycin** where possible.

Chemical Structure and Physicochemical Properties

The chemical identity of **Akrobomycin** is defined by its unique anthracycline core structure, a tetracyclic aromatic ring system linked to a daunosamine sugar moiety. This structure is fundamental to its mechanism of action.

Table 1: Physicochemical Properties of **Akrobomycin**

Property	Value	Source
Molecular Formula	C ₂₆ H ₂₇ NO ₈	--INVALID-LINK--
Molecular Weight	481.49 g/mol	--INVALID-LINK--
CAS Number	89156-94-5	--INVALID-LINK--
SMILES String	CC(C(O)C(N)C1)OC1OC2C3= C(C(O)=C(C(C4=CC=CC(O)= C4C5=O)=O)C5=C3O)C=C(C C)C2	--INVALID-LINK--
IUPAC Name	(7S,9S)-9-ethyl-7-(((2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4,6,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione	(Predicted)
Melting Point	Not reported	
Solubility	Not reported	
pKa	Not reported	

Biological Activity and Mechanism of Action

Akrobomycin is reported to have both antimicrobial and antitumor activities, characteristic of the anthracycline family.

Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) values for **Akrobomycin** against a wide range of microbial species are not publicly available, anthracyclines, in general, are known to be effective against Gram-positive bacteria. Their mode of action is believed to involve the inhibition of DNA and RNA synthesis.

Antitumor Activity

The antitumor properties of anthracyclines are the most extensively studied. The primary mechanisms of action for this class of compounds are:

- DNA Intercalation: The planar aromatic core of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, leading to the inhibition of cell proliferation.
- Topoisomerase II Inhibition: Anthracyclines can form a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. By trapping the enzyme in its cleavable complex form, anthracyclines lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.
- Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.

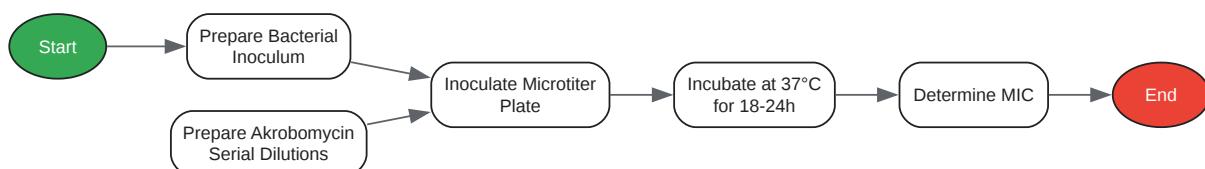
While specific IC_{50} values for **Akrobomycin** against various cancer cell lines have not been reported in widely accessible literature, its antitumor activity is presumed to follow these established mechanisms for anthracyclines.

Signaling Pathways in Anthracycline-Induced Cytotoxicity

The cytotoxic effects of anthracyclines are mediated through a complex network of cellular signaling pathways, primarily revolving around DNA damage response and the induction of apoptosis. A generalized schematic of these pathways is presented below.

[Click to download full resolution via product page](#)

Figure 1. Generalized signaling pathway for anthracycline-induced cytotoxicity.


Experimental Protocols

Detailed experimental protocols for **Akrobomycin** are scarce. However, standard methodologies for evaluating the biological activity of novel anthracycline antibiotics can be applied.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

- Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Bacillus subtilis*) is prepared to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Preparation of **Akrobomycin** Dilutions: A series of twofold dilutions of **Akrobomycin** are prepared in the broth medium in a 96-well microtiter plate.
- Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is incubated at 37°C for 18-24 hours.
- Determination of MIC: The MIC is recorded as the lowest concentration of **Akrobomycin** that completely inhibits visible bacterial growth.

[Click to download full resolution via product page](#)

Figure 2. Workflow for MIC determination using broth microdilution.

In Vitro Cytotoxicity Assay

MTT Assay for IC₅₀ Determination:

- Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media and conditions.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Drug Treatment: Cells are treated with various concentrations of **Akrobomycin** for a specified duration (e.g., 48 or 72 hours).
- MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
- IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the drug concentration.

Conclusion

Akrobomycin is an anthracycline antibiotic with potential antimicrobial and antitumor activities. While specific data on its biological efficacy and mechanisms are limited, its structural similarity to other well-characterized anthracyclines suggests a similar mode of action involving DNA intercalation and topoisomerase II inhibition. Further research is warranted to fully elucidate the therapeutic potential of **Akrobomycin** and to establish a detailed profile of its biological activities and pharmacological properties. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of this and other novel antibiotic compounds.

- To cite this document: BenchChem. [Akrobomycin: A Technical Guide to an Anthracycline Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15560598#akrobomycin-chemical-structure-and-properties\]](https://www.benchchem.com/product/b15560598#akrobomycin-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com